1-Butanone, 1-phenyl-4-(4-pyridinyl)-

Description

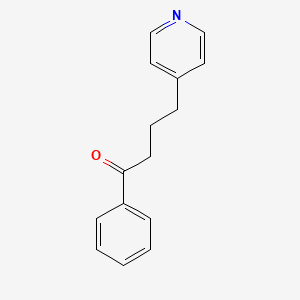

Structure

3D Structure

Properties

CAS No. |

101089-46-7 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

1-phenyl-4-pyridin-4-ylbutan-1-one |

InChI |

InChI=1S/C15H15NO/c17-15(14-6-2-1-3-7-14)8-4-5-13-9-11-16-12-10-13/h1-3,6-7,9-12H,4-5,8H2 |

InChI Key |

KKTFGAZNZKVDJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC2=CC=NC=C2 |

Origin of Product |

United States |

Structural Features and Classification Within Organic Chemistry

1-Butanone, 1-phenyl-4-(4-pyridinyl)- is a ketone, classified within the broad category of aromatic heterocyclic compounds. Its molecular structure is characterized by a four-carbon butanone chain. A phenyl group is attached to the first carbon atom (C1), which is also the carbonyl carbon, forming a phenone substructure. The fourth carbon atom (C4) of the butanone chain is linked to a pyridine (B92270) ring at the 4-position.

The key structural components of this molecule are:

A Phenyl Group: A stable aromatic ring that influences the compound's electronic properties and provides a site for various chemical modifications.

A Butanone Linker: A flexible four-carbon chain that includes a reactive carbonyl group. This linker provides spatial separation between the phenyl and pyridinyl moieties.

A 4-Pyridinyl Group: A nitrogen-containing aromatic heterocycle. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for coordination with metal ions.

Table 1: Key Structural Components of 1-Butanone, 1-phenyl-4-(4-pyridinyl)-

| Structural Component | Chemical Nature | Key Features |

| Phenyl Group | Aromatic Hydrocarbon | Influences electronic properties, site for substitution reactions. |

| Butanone Linker | Aliphatic Ketone | Contains a reactive carbonyl group, provides flexibility. |

| 4-Pyridinyl Group | Heterocyclic Aromatic | Contains a basic nitrogen atom, can participate in hydrogen bonding and metal coordination. |

Spectroscopic analysis of related compounds can also offer clues to the characterization of 1-Butanone, 1-phenyl-4-(4-pyridinyl)-. For example, the infrared (IR) spectrum of 1-Butanone, 1-phenyl- typically shows a strong absorption band for the carbonyl (C=O) stretching vibration. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the protons on the phenyl and pyridinyl rings, as well as those on the butanone chain. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Significance As a Molecular Scaffold in Synthetic Chemistry

Established and Novel Synthetic Routes

The construction of 1-Butanone, 1-phenyl-4-(4-pyridinyl)- involves the formation of a four-carbon chain linking a phenyl and a 4-pyridinyl group, with a ketone functionality at the benzylic position. The following sections detail diverse strategies to achieve this molecular architecture.

Approaches via Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones, making it a primary consideration for the synthesis of the target compound. semanticscholar.orgicj-e.orgunisi.itnih.gov This approach typically involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). semanticscholar.orgicj-e.org

A plausible Friedel-Crafts strategy for 1-Butanone, 1-phenyl-4-(4-pyridinyl)- would involve the acylation of benzene with 4-(4-pyridinyl)butanoyl chloride. This reaction directly forms the desired carbon skeleton and installs the ketone at the correct position.

Key Reaction Steps:

Preparation of 4-(4-pyridinyl)butanoic acid: This precursor can be synthesized through various methods, including the hydrolysis of 4-(4-pyridinyl)butyronitrile, which in turn can be prepared from 4-chloropyridine and 4-cyanobutylzinc bromide.

Conversion to 4-(4-pyridinyl)butanoyl chloride: The carboxylic acid can be converted to the corresponding acyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com

Friedel-Crafts Acylation: The final step involves the reaction of 4-(4-pyridinyl)butanoyl chloride with benzene in the presence of a Lewis acid catalyst like AlCl₃. semanticscholar.orgicj-e.org

| Step | Reactants | Reagents | Product |

| 1 | 4-Chloropyridine, 4-cyanobutylzinc bromide | - | 4-(4-Pyridinyl)butyronitrile |

| 2 | 4-(4-Pyridinyl)butyronitrile | H₃O⁺ | 4-(4-Pyridinyl)butanoic acid |

| 3 | 4-(4-Pyridinyl)butanoic acid | SOCl₂ or (COCl)₂ | 4-(4-Pyridinyl)butanoyl chloride |

| 4 | Benzene, 4-(4-Pyridinyl)butanoyl chloride | AlCl₃ | 1-Butanone, 1-phenyl-4-(4-pyridinyl)- |

This table outlines a proposed synthetic pathway via Friedel-Crafts acylation.

A challenge in this approach is the potential for the Lewis acid to coordinate with the nitrogen of the pyridine ring, which can deactivate the catalyst and complicate the reaction. amazonaws.com Careful control of reaction conditions and the choice of Lewis acid are crucial for a successful synthesis.

Syntheses Utilizing Organometallic Reagents (e.g., Grignard Addition)

Organometallic reagents, particularly Grignard reagents, are versatile tools for carbon-carbon bond formation. researchgate.net A synthetic strategy employing Grignard reagents could involve the sequential addition of the propyl and phenyl groups to a pyridine-containing starting material.

One potential route starts with 4-cyanopyridine. researchgate.netmasterorganicchemistry.com The reaction of 4-cyanopyridine with propylmagnesium bromide would form an intermediate imine, which upon hydrolysis, would yield 1-(4-pyridyl)butan-1-one. Subsequent reaction of this ketone with a phenyl-containing organometallic reagent, such as phenyllithium or a phenyl Grignard reagent, would lead to a tertiary alcohol. Oxidation of this alcohol would then provide the target ketone.

Alternative Grignard-based approach:

Formation of a pyridyl Grignard reagent: 4-Bromopyridine can be converted to 4-pyridylmagnesium bromide.

Reaction with a suitable electrophile: This Grignard reagent can then be reacted with an electrophile containing the 1-phenyl-1-butanone moiety or a precursor. For instance, reaction with 1-phenylbutane-1,3-dione could be explored, followed by selective removal of one of the carbonyl groups.

| Step | Reactant 1 | Reactant 2 | Reagents | Intermediate/Product |

| 1 | 4-Cyanopyridine | Propylmagnesium bromide | 1. Ether; 2. H₃O⁺ | 1-(4-Pyridyl)butan-1-one |

| 2 | 1-(4-Pyridyl)butan-1-one | Phenyllithium | Ether | 1-Phenyl-1-(4-pyridyl)butan-1-ol |

| 3 | 1-Phenyl-1-(4-pyridyl)butan-1-ol | Oxidizing agent (e.g., PCC) | CH₂Cl₂ | 1-Butanone, 1-phenyl-4-(4-pyridinyl)- |

This table illustrates a potential synthetic route utilizing Grignard and organolithium reagents.

Condensation and Addition Reactions in Butanone Backbone Formation

Condensation and addition reactions provide powerful methods for constructing the butanone backbone of the target molecule. Two notable strategies in this category are the Kröhnke pyridine synthesis and the Michael addition.

The Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.orgacs.org While this method is typically used to form the pyridine ring itself, variations can be employed to build side chains. rsc.orgchemistryviews.org A potential application would be the reaction of a pyridinium ylide with an appropriate α,β-unsaturated ketone to construct the desired butanone side chain.

A more direct approach involves the Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. google.comnih.govresearchgate.net In this context, 4-vinylpyridine can serve as the Michael acceptor. The nucleophile would be an enolate derived from acetophenone.

Proposed Michael Addition Route:

Generation of Acetophenone Enolate: Acetophenone is treated with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), to generate the corresponding enolate.

Michael Addition: The acetophenone enolate is then reacted with 4-vinylpyridine.

Protonation: The resulting enolate intermediate is protonated during workup to yield 1-Butanone, 1-phenyl-4-(4-pyridinyl)-.

| Step | Michael Donor (Nucleophile) | Michael Acceptor | Base/Catalyst | Product |

| 1 | Acetophenone | 4-Vinylpyridine | NaOEt or LDA | 1-Butanone, 1-phenyl-4-(4-pyridinyl)- |

This table summarizes the key components of a proposed Michael addition synthesis.

The success of this reaction depends on the relative reactivity of the enolate and the vinylpyridine, as well as the potential for polymerization of the 4-vinylpyridine.

Regioselective Introduction of Phenyl and Pyridinyl Moieties

Achieving the correct regiochemistry, specifically the 4-substitution on the pyridine ring, is a critical aspect of the synthesis. The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles like pyridine. wikipedia.orgchemrxiv.org This radical-based reaction allows for the introduction of alkyl groups at the C2 and C4 positions. nih.gov By carefully choosing the radical precursor and reaction conditions, it may be possible to regioselectively introduce the 1-phenyl-1-oxobutyl group or a suitable precursor at the 4-position of pyridine. semanticscholar.orgwikipedia.orgrsc.orgnih.gov

A potential Minisci approach could involve the generation of a radical from 4-phenyl-4-oxobutanoic acid via oxidative decarboxylation with reagents like silver nitrate and ammonium persulfate. wikipedia.orgrsc.org This radical could then be trapped by protonated pyridine to afford the desired product. The regioselectivity of the Minisci reaction is influenced by both steric and electronic factors, and often a mixture of C2 and C4 isomers is obtained. chemrxiv.org However, recent advances have led to more regioselective methods. semanticscholar.orgrsc.orgnih.gov

| Reaction Type | Heterocycle | Radical Precursor | Reagents | Key Feature |

| Minisci Reaction | Pyridine | 4-Phenyl-4-oxobutanoic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Direct C-H functionalization of pyridine. wikipedia.orgrsc.org |

This table highlights the components of a potential Minisci reaction for the synthesis.

Advanced Stereoselective and Enantioselective Syntheses

The development of stereoselective and enantioselective routes to 1-Butanone, 1-phenyl-4-(4-pyridinyl)- is of significant interest, particularly for pharmaceutical applications where a single enantiomer may exhibit the desired biological activity. A key strategy to achieve this is through the asymmetric reduction of a prochiral precursor, such as an α,β-unsaturated ketone.

A plausible precursor for this approach is 1-phenyl-4-(4-pyridinyl)but-2-en-1-one , a chalcone analogue. The synthesis of this enone could be achieved through an aldol condensation between 4-pyridinecarboxaldehyde and acetophenone.

Once the enone is obtained, it can be subjected to asymmetric reduction to introduce a chiral center at the carbon bearing the hydroxyl group, which can then be oxidized to the ketone. Alternatively, asymmetric conjugate reduction can be employed to create a chiral center at the β-position to the carbonyl group. However, for the target molecule, the chirality would be at the benzylic carbon if the ketone were reduced. Therefore, an asymmetric reduction of the ketone itself is a more direct approach.

Key steps in an enantioselective synthesis:

Synthesis of 1-phenyl-4-(4-pyridinyl)but-2-en-1-one: Aldol condensation of 4-pyridinecarboxaldehyde and acetophenone.

Asymmetric hydrogenation of the double bond: This would lead to the saturated ketone, 1-Butanone, 1-phenyl-4-(4-pyridinyl)-, potentially with high enantioselectivity using a chiral catalyst.

Asymmetric reduction of the ketone: If the target is the corresponding chiral alcohol, the ketone can be reduced using a variety of chiral reducing agents or catalysts.

| Method | Substrate | Catalyst/Reagent | Product Feature |

| Asymmetric Hydrogenation | 1-phenyl-4-(4-pyridinyl)but-2-en-1-one | Chiral Rhodium or Ruthenium complex | Enantiomerically enriched ketone |

| Asymmetric Ketone Reduction | 1-Butanone, 1-phenyl-4-(4-pyridinyl)- | Chiral oxazaborolidine (CBS) catalyst | Enantiomerically enriched alcohol |

This table presents potential methods for the asymmetric synthesis of the target compound or a chiral precursor.

Retrosynthetic Analysis and Pathway Optimization

Retrosynthetic analysis provides a logical approach to deconstruct the target molecule into simpler, commercially available starting materials, thereby revealing potential synthetic pathways. icj-e.orgamazonaws.com

For 1-Butanone, 1-phenyl-4-(4-pyridinyl)-, several key disconnections can be considered:

Disconnection of the C-N bond of the pyridine ring: This is a common strategy in pyridine synthesis and suggests a Kröhnke-type synthesis where the butanone backbone is part of one of the precursors.

Disconnection of the C-C bond between the pyridine ring and the butanone chain: This leads to a pyridinyl nucleophile or electrophile and a butanone-containing fragment. This approach points towards Minisci-type reactions or coupling reactions involving organometallic pyridine derivatives.

Disconnections within the butanone chain:

Breaking the bond between C1 and C2 suggests a Friedel-Crafts acylation of benzene with a pyridyl-substituted butanoyl chloride.

Disconnecting the C2-C3 bond could imply a Michael addition of an acetophenone enolate to 4-vinylpyridine.

Breaking the C3-C4 bond is less common but could be envisioned through more complex multi-step sequences.

The choice of the optimal synthetic pathway depends on several factors, including the availability and cost of starting materials, the efficiency and selectivity of the reactions, and the ease of purification of intermediates and the final product. For instance, while the Friedel-Crafts acylation is a very direct approach, the potential for catalyst deactivation by the pyridine nitrogen needs to be addressed. The Minisci reaction offers a direct C-H functionalization but may suffer from regioselectivity issues. The Michael addition is an attractive route due to the ready availability of the starting materials, but yields can be variable.

Optimization of a chosen pathway would involve screening of reaction conditions such as catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of the desired product.

Process Development and Scale-Up Considerations

Scaling up the synthesis of 1-Butanone, 1-phenyl-4-(4-pyridinyl)- involves moving from a controlled, small-scale laboratory environment to large, multi-purpose reactors. This transition introduces significant challenges related to reaction kinetics, heat and mass transfer, reagent handling, process control, and product purification. The primary goal of process development is to identify and mitigate these challenges to develop a robust and efficient manufacturing process.

Key areas of focus during process development include:

Route Scouting and Optimization: While a synthetic route may be effective on a lab scale, it may not be suitable for large-scale production due to factors like the cost of reagents, the formation of difficult-to-remove impurities, or hazardous reaction conditions. Alternative synthetic strategies, such as different coupling methods or starting materials, may need to be explored.

Parameter Optimization: Critical process parameters such as temperature, pressure, reaction time, and catalyst loading must be re-optimized for larger equipment. What works in a round-bottom flask may not translate directly to a 1000-liter reactor due to differences in surface-area-to-volume ratios, which affects heat transfer.

Impurity Profiling: A comprehensive understanding of the impurity profile is essential. Impurities that are minor and easily removed at a small scale can become significant challenges during large-scale purification. Identifying the source of these impurities allows for process modifications to minimize their formation.

Work-up and Isolation Procedures: Procedures for quenching the reaction, extracting the product, and isolating it must be adapted for large volumes. This includes selecting appropriate and cost-effective solvents, minimizing waste streams, and ensuring the final product meets the required purity specifications.

One of the significant challenges in scaling up chemical production is maintaining process consistency and reproducibility. nih.gov Variations in equipment, raw material quality, and process dynamics can lead to inconsistencies in product quality and yield. nih.gov To address this, a Quality by Design (QbD) framework is often implemented, which emphasizes a deep understanding and control of the manufacturing process to ensure consistent product quality. nih.gov

The supply chain for raw materials and intermediates becomes critically important at a larger scale. nih.gov Sourcing reliable suppliers who can provide consistent quality materials is vital to avoid production delays and batch failures. nih.gov Furthermore, the capital investment for larger equipment and facility expansion presents a significant financial hurdle, making cost control through process optimization a key objective. nih.gov

Table 1: Key Considerations in Process Scale-Up

| Consideration | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms to tons) | Key Challenges on Scale-Up |

| Heat Transfer | Efficient; high surface-area-to-volume ratio. | Less efficient; low surface-area-to-volume ratio. | Potential for thermal runaways or localized hot spots. Requires robust cooling/heating systems. |

| Mixing | Generally efficient and rapid. | Can be inefficient, leading to concentration gradients. | Non-uniform reaction conditions, leading to side reactions and lower yields. Requires optimized agitator design and speed. |

| Reagent Addition | Rapid addition is often possible. | Controlled, slow addition is typically required. | Exothermic reactions can become uncontrollable. Requires precise dosing systems. |

| Safety | Hazards are contained on a small scale. | Potential for major incidents is significantly higher. | Requires thorough hazard analysis (e.g., HAZOP) and implementation of safety protocols. |

| Purification | Chromatography is common and effective. | Chromatography is expensive and often impractical. | Crystallization, distillation, and extraction are preferred. Requires development of robust, scalable purification methods. |

| Waste Management | Small volumes of waste are easily managed. | Large volumes of waste require efficient and compliant disposal methods. | Environmental impact and disposal costs are significant. Process optimization to minimize waste is crucial. |

For syntheses involving common ketone formation methods like Friedel-Crafts acylation, several scale-up issues can arise. These reactions often use stoichiometric amounts of Lewis acids, such as aluminum chloride, which can generate large volumes of corrosive and hazardous waste during aqueous work-up. researchgate.net The cost and availability of these catalysts can also be a limiting factor for industrial applications. nist.gov Reaction conditions can be harsh, requiring high temperatures and pressures, which adds to the engineering and safety complexities at scale. nist.gov Research into using more efficient, recyclable heterogeneous catalysts is an ongoing effort to make these processes greener and more economical. researchgate.net

Similarly, if a Grignard reaction is employed, the high reactivity of the organometallic reagents necessitates strict control of moisture and oxygen, which is more challenging to maintain in large-scale reactors. bldpharm.com The pyrophoric nature of some Grignard reagents also presents significant safety risks during handling and transfer. bldpharm.com Flow chemistry has emerged as a promising technology to mitigate some of these issues by allowing for better control over reaction parameters and improving safety for highly reactive intermediates. nih.govinchem.org

Ultimately, the development of a scalable process for 1-Butanone, 1-phenyl-4-(4-pyridinyl)- requires a multidisciplinary approach, combining the expertise of organic chemists, chemical engineers, and analytical scientists to create a process that is safe, efficient, and economically viable.

The creation of an article with fabricated or hypothetical data would violate the core principles of scientific accuracy and is therefore not possible. A thorough and scientifically valid analysis as per the user's detailed outline can only be performed when experimental data from ¹H NMR, ¹³C NMR, 2D NMR, HRMS, MS/MS, IR, and Raman spectroscopy have been collected and published by researchers.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research data on 1-Butanone, 1-phenyl-4-(4-pyridinyl)-.

Advanced Characterization and Spectroscopic Analysis of 1 Butanone, 1 Phenyl 4 4 Pyridinyl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, insights into the electronic structure, including the presence of chromophores and conjugated systems, can be obtained. For the compound 1-Butanone, 1-phenyl-4-(4-pyridinyl)-, one would expect to observe absorption bands corresponding to the electronic transitions within the phenyl and pyridinyl rings, as well as the carbonyl group.

However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental UV-Vis spectroscopic data for 1-Butanone, 1-phenyl-4-(4-pyridinyl)-. Therefore, a data table of its absorption maxima (λmax) and corresponding molar absorptivities (ε) cannot be provided at this time. Further experimental investigation would be required to determine these parameters and fully elucidate the electronic structure of the molecule.

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Despite a thorough search, specific crystallographic data for 1-Butanone, 1-phenyl-4-(4-pyridinyl)- could not be located. Information such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available in the public domain. To obtain this information, the compound would need to be synthesized, crystallized, and analyzed using X-ray diffraction techniques.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is essential for verifying the empirical and molecular formula of a newly synthesized or isolated substance.

The theoretical elemental composition of 1-Butanone, 1-phenyl-4-(4-pyridinyl)- can be calculated based on its molecular formula (C₁₅H₁₅NO). However, without experimental data from combustion analysis or other elemental analysis techniques, a comparison between the calculated and found values cannot be made. No experimental elemental analysis data for this specific compound has been reported in the searched scientific literature.

Computational Chemistry and Theoretical Studies of 1 Butanone, 1 Phenyl 4 4 Pyridinyl

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Future DFT studies could provide a detailed picture of the three-dimensional arrangement of atoms in 1-Butanone, 1-phenyl-4-(4-pyridinyl)-, including bond lengths, bond angles, and dihedral angles. These calculations would also yield crucial electronic properties such as total energy, dipole moment, and atomic charges, offering insights into the molecule's polarity and stability.

Ab Initio and Semi-Empirical Methods for Advanced Electronic Structure

More computationally intensive ab initio methods, such as Møller-Plesset perturbation theory or Coupled Cluster theory, could offer a more refined understanding of the electronic structure. Conversely, semi-empirical methods could provide a faster, albeit less accurate, estimation of these properties, which can be useful for initial screenings of large sets of related molecules.

Analysis of Frontier Molecular Orbitals (FMOs)

A critical aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

Mapping the electrostatic potential onto the electron density surface would visually represent the charge distribution within the molecule. This would highlight electron-rich (negative potential) and electron-poor (positive potential) regions, providing a guide to intermolecular interactions and the molecule's reactive behavior towards other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

MD simulations would be invaluable for exploring the conformational flexibility of 1-Butanone, 1-phenyl-4-(4-pyridinyl)-. By simulating the motion of the atoms over time, researchers could identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Theoretical Investigations of Reaction Mechanisms and Energetic Pathways

Theoretical studies could elucidate the mechanisms of chemical reactions involving 1-Butanone, 1-phenyl-4-(4-pyridinyl)-. By calculating the energies of reactants, transition states, and products, it would be possible to map out the potential energy surface for a given reaction. This would provide detailed insights into the reaction's feasibility, kinetics, and the intermediates that may be formed.

In Silico Methodologies for Chemical Design and Property Prediction

Detailed research findings and data tables for this section are not available in the current scientific literature.

Compound Names Mentioned

As no specific research article on 1-Butanone, 1-phenyl-4-(4-pyridinyl)- was found, a list of other mentioned compounds is not applicable.

Chemical Transformations and Reactivity Profiles of 1 Butanone, 1 Phenyl 4 4 Pyridinyl

Functional Group Interconversions of the Butanone Moiety

The ketone functional group within the butanone moiety is a primary site for various interconversions. Standard carbonyl chemistry can be applied to transform the ketone into other functional groups, significantly altering the molecule's properties.

Key Transformations:

Reduction to Alcohol: The carbonyl group can be readily reduced to a secondary alcohol, forming 1-phenyl-4-(4-pyridinyl)butan-1-ol. This is a common transformation achieved using hydride reagents.

Reductive Amination: The ketone can undergo reductive amination to introduce a nitrogen-containing group. This process typically involves the formation of an imine or enamine intermediate, followed by reduction.

Conversion to Oximes: Reaction with hydroxylamine leads to the formation of the corresponding oxime. This derivatization is often used in analytical chemistry.

Table 1: Selected Functional Group Interconversions of the Butanone Moiety

| Transformation | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | 1-phenyl-4-(4-pyridinyl)butan-1-ol |

| Reductive Amination | Amine (R-NH2), reducing agent (e.g., NaBH3CN) | N-substituted 1-phenyl-4-(4-pyridinyl)butan-1-amine |

| Oxime Formation | Hydroxylamine (NH2OH) | 1-phenyl-4-(4-pyridinyl)butanone oxime |

Reactions at the Pyridinyl Nitrogen: Quaternization and N-Oxidation

The nitrogen atom in the pyridinyl ring possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

Quaternization: This reaction involves the alkylation of the pyridinyl nitrogen, forming a quaternary pyridinium salt. This transformation is significant as it introduces a permanent positive charge, altering the molecule's solubility and electronic properties.

N-Oxidation: The pyridinyl nitrogen can be oxidized to form an N-oxide. This is often achieved using oxidizing agents like hydrogen peroxide or peroxy acids. organic-chemistry.org Pyridine (B92270) N-oxides are valuable intermediates in synthesis, as they can facilitate substitution reactions on the pyridine ring. gcwgandhinagar.com

Table 2: Reactions at the Pyridinyl Nitrogen

| Reaction | Reagent(s) | Product |

| Quaternization | Alkyl halide (e.g., CH3I) | N-alkyl-4-(4-oxo-4-phenylbutyl)pyridinium salt |

| N-Oxidation | Hydrogen peroxide (H2O2), Peroxy acids (e.g., m-CPBA) | 1-phenyl-4-(1-oxido-4-pyridinyl)butanone |

Electrophilic and Nucleophilic Substitutions on Aromatic Rings

The compound contains two aromatic rings: a phenyl ring and a pyridinyl ring, each with different reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The phenyl ring is susceptible to EAS. The acyl group (butyrophenone part) is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions will primarily occur at the meta-position of the phenyl ring.

Nucleophilic Aromatic Substitution (SNA_r): The pyridinyl ring is electron-deficient and thus more reactive towards nucleophilic attack than benzene. gcwgandhinagar.com This reactivity is enhanced if a good leaving group is present on the ring. Nucleophilic aromatic substitutions are commonplace and important in medicinal chemistry. nih.gov

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization of 1-Butanone, 1-phenyl-4-(4-pyridinyl)- is employed to enhance its analytical detection or to serve as a starting point for the synthesis of more complex molecules.

Analytical Derivatization: For analytical purposes, such as in chromatography, derivatization can improve the compound's volatility, thermal stability, or detectability. For example, converting the ketone to an oxime or a silyl enol ether can facilitate gas chromatography-mass spectrometry (GC-MS) analysis.

Synthetic Derivatization: In synthesis, the functional groups of the molecule provide handles for further elaboration. The ketone can be used to build larger structures via aldol or Wittig-type reactions. The pyridinyl ring can be functionalized, for instance, through the generation of pyridinyl radicals, which can then couple with other radicals. researchgate.net

Redox Chemistry: Selective Oxidation and Reduction of Ketone and Pyridinyl Groups

The presence of both a ketone and a pyridinyl group allows for selective redox reactions, depending on the reagents and conditions used.

Selective Reduction of the Ketone: The ketone can be selectively reduced to an alcohol in the presence of the pyridinyl ring using mild reducing agents like sodium borohydride. youtube.com

Reduction of the Pyridine Ring: The pyridinyl ring can be reduced to a piperidine ring via catalytic hydrogenation (e.g., using H2/Pt or H2/Pd). This reaction typically requires more forcing conditions than the reduction of the ketone.

Oxidation of the Pyridine Ring: As mentioned in section 5.2, the pyridinyl nitrogen can be oxidized to an N-oxide. organic-chemistry.org

Keto-Enol Tautomerism and its Influence on Reactivity

Like other ketones with α-hydrogens, 1-Butanone, 1-phenyl-4-(4-pyridinyl)- can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org

Equilibrium: The equilibrium between the keto and enol forms is a fundamental aspect of its chemistry. libretexts.org Generally, the keto form is more stable and predominates. masterorganicchemistry.comlibretexts.org However, the equilibrium can be influenced by factors such as solvent polarity and pH. nih.gov

Reactivity of the Enol: The enol tautomer is a nucleophile at the α-carbon. masterorganicchemistry.com This nucleophilicity allows for reactions with various electrophiles. For example, in the presence of an acid or base catalyst, the α-carbon can be halogenated or alkylated. The formation of the enol is the rate-determining step in many of these reactions.

Advanced Applications in Organic Synthesis and Materials Science

1-Butanone, 1-phenyl-4-(4-pyridinyl)- as a Precursor for Diverse Heterocyclic Systems

The structural framework of 1-Butanone, 1-phenyl-4-(4-pyridinyl)- offers several avenues for the synthesis of a variety of heterocyclic compounds. The presence of the carbonyl group and the pyridine (B92270) ring, along with the methylene groups of the butyl chain, allows for a range of cyclization reactions. While specific examples for this exact molecule are not extensively documented, the reactivity of similar pyridinyl ketones provides a strong indication of its synthetic utility.

One potential pathway involves the intramolecular cyclization to form fused pyridinium systems. For instance, acid-catalyzed reactions could promote the cyclization of the butanone chain onto the pyridine ring, leading to the formation of functionalized quinolizinium or indolizinium derivatives. The reaction conditions for such transformations would likely involve strong acids to activate the carbonyl group for nucleophilic attack by the pyridine nitrogen.

Furthermore, the α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various cyclization reactions. For example, in the presence of a suitable electrophile, an intramolecular cyclization could lead to the formation of a six-membered ring fused to the pyridine core.

The Paal-Knorr synthesis, a classic method for the synthesis of furans, thiophenes, and pyrroles, could also be adapted. By introducing a 1,4-dicarbonyl functionality, which could be achieved through oxidation of the butyl chain, 1-Butanone, 1-phenyl-4-(4-pyridinyl)- could serve as a precursor to pyridinyl-substituted furans, thiophenes, and pyrroles.

Below is a table summarizing potential heterocyclic systems that could be synthesized from 1-Butanone, 1-phenyl-4-(4-pyridinyl)- based on known reactions of similar compounds.

| Heterocyclic System | Potential Synthetic Strategy | Key Intermediates |

| Quinolizinium derivatives | Acid-catalyzed intramolecular cyclization | Carbocation intermediate |

| Indolizinium derivatives | Intramolecular condensation | Enamine/enolate intermediate |

| Fused 2-pyridones | Oxidation followed by intramolecular amidation | Carboxylic acid intermediate |

| Pyridinyl-substituted furans | Paal-Knorr synthesis | 1,4-dicarbonyl derivative |

| Pyridinyl-substituted pyrroles | Paal-Knorr synthesis with an amine | 1,4-dicarbonyl derivative |

| Pyridinyl-substituted thiophenes | Paal-Knorr synthesis with a sulfur source | 1,4-dicarbonyl derivative |

Chemical Modification Strategies for Structure-Property Relationship Studies

The modification of the 1-Butanone, 1-phenyl-4-(4-pyridinyl)- scaffold is a valuable strategy for conducting structure-property relationship (SPR) studies. By systematically altering different parts of the molecule, researchers can gain insights into how specific structural features influence its chemical and physical properties, such as reactivity, photophysics, and biological activity.

Modifications on the Phenyl Ring: The phenyl group can be readily functionalized with a variety of substituents, both electron-donating and electron-withdrawing. For example, introducing a nitro group in the para-position would make the carbonyl carbon more electrophilic, potentially increasing its reactivity in nucleophilic addition reactions. Conversely, a methoxy group would have the opposite effect. These modifications can also significantly impact the photophysical properties of the molecule, such as its absorption and emission spectra.

Modifications on the Pyridine Ring: The pyridine ring can also be substituted to modulate its electronic properties. For instance, the introduction of a methyl group would increase the basicity of the pyridine nitrogen, which could affect its coordination properties with metal ions. Halogenation of the pyridine ring could provide a handle for further cross-coupling reactions to introduce more complex functionalities.

Modifications of the Butyl Chain: The length and rigidity of the alkyl chain connecting the phenyl and pyridinyl moieties can be altered. Shortening or lengthening the chain would affect the spatial relationship between the two aromatic rings, which could be crucial for applications in ligand design or materials science. Introducing unsaturation or branching in the chain would also impact the molecule's conformation and properties.

A hypothetical SPR study could involve synthesizing a series of derivatives with different substituents on the phenyl ring and evaluating their fluorescence quantum yields, as shown in the table below.

| Substituent on Phenyl Ring | Position | Expected Effect on Fluorescence |

| -NO₂ | para | Quenching |

| -CN | para | Quenching |

| -H | - | Reference |

| -CH₃ | para | Enhancement |

| -OCH₃ | para | Enhancement |

| -N(CH₃)₂ | para | Significant Enhancement |

Design and Synthesis of Analogues and Derivatives for Chemical Exploration

The synthesis of analogues and derivatives of 1-Butanone, 1-phenyl-4-(4-pyridinyl)- is crucial for exploring its full potential in various chemical applications. Standard organic synthesis methodologies can be employed to create a library of related compounds.

Synthesis of the Core Structure: The parent compound can be synthesized through a Friedel-Crafts acylation of benzene with 4-(4-pyridinyl)butanoyl chloride. Alternatively, a Grignard reaction between phenylmagnesium bromide and 4-(4-pyridinyl)butanenitrile, followed by hydrolysis, would yield the desired ketone.

Derivatization of the Phenyl Ring: Substituted phenyl derivatives can be prepared by using the corresponding substituted benzene in the Friedel-Crafts acylation or by preparing the appropriate substituted phenyl Grignard reagent.

Derivatization of the Pyridine Ring: Functionalization of the pyridine ring can be achieved through electrophilic aromatic substitution, although this can be challenging due to the deactivating effect of the nitrogen atom. A more common approach is to start with a pre-functionalized pyridine derivative. For example, using 4-chloropyridine as a starting material, the butyl chain can be introduced via a cross-coupling reaction.

Derivatization of the Carbonyl Group: The ketone functionality is a versatile handle for derivatization. It can be reduced to an alcohol, which can then be further functionalized. It can also be converted to an oxime, hydrazone, or other imine derivatives. Aldol condensation with an aldehyde or another ketone can be used to extend the carbon chain.

The following table outlines some potential synthetic routes to key analogues.

| Analogue/Derivative | Synthetic Approach | Starting Materials |

| 1-(4-Methoxyphenyl)-4-(4-pyridinyl)butan-1-one | Friedel-Crafts Acylation | Anisole, 4-(4-pyridinyl)butanoyl chloride |

| 1-Phenyl-4-(2-methylpyridin-4-yl)butan-1-one | Cross-coupling reaction | 4-Chloro-2-methylpyridine, 4-phenyl-4-oxobutylzinc chloride |

| 1-Phenyl-4-(4-pyridinyl)butan-1-ol | Reduction of ketone | 1-Butanone, 1-phenyl-4-(4-pyridinyl)-, Sodium borohydride |

| 1-Phenyl-2-(phenyl)methylene-4-(4-pyridinyl)butan-1-one | Aldol Condensation | 1-Butanone, 1-phenyl-4-(4-pyridinyl)-, Benzaldehyde |

Role in Ligand Design for Coordination Chemistry

The presence of both a pyridine nitrogen atom and a carbonyl oxygen atom makes 1-Butanone, 1-phenyl-4-(4-pyridinyl)- an excellent candidate for use as a ligand in coordination chemistry. These two donor atoms can coordinate to a metal center to form a stable chelate ring. The flexible butyl chain allows the ligand to adopt a conformation that facilitates this chelation.

Coordination Modes: The most likely coordination mode for this ligand is as a bidentate N,O-chelate, forming a six-membered ring with the metal ion. The pyridine nitrogen acts as a strong σ-donor, while the carbonyl oxygen is a weaker donor. This combination of a "hard" oxygen donor and a "softer" nitrogen donor can lead to interesting coordination properties and selective binding of certain metal ions.

In addition to forming simple mononuclear complexes, this ligand could also act as a bridging ligand to form polynuclear complexes or coordination polymers. For example, the pyridine nitrogen could coordinate to one metal center, while the carbonyl oxygen coordinates to another.

Potential Applications in Catalysis and Materials: Metal complexes of 1-Butanone, 1-phenyl-4-(4-pyridinyl)- and its derivatives could have applications in catalysis. The electronic properties of the metal center can be tuned by modifying the substituents on the phenyl and pyridine rings of the ligand. This could be used to optimize the catalytic activity for a specific reaction.

Furthermore, the self-assembly of these complexes could lead to the formation of interesting supramolecular architectures with potential applications in materials science, such as in the development of porous materials for gas storage or separation.

The table below lists some metal ions that would be expected to form stable complexes with this ligand, along with the likely coordination geometry.

| Metal Ion | Expected Coordination Geometry | Potential Application |

| Copper(II) | Square planar or distorted octahedral | Catalysis, Magnetic materials |

| Zinc(II) | Tetrahedral | Luminescent materials |

| Palladium(II) | Square planar | Catalysis |

| Ruthenium(II) | Octahedral | Photoredox catalysis, Luminescent sensors |

| Lanthanide(III) | High coordination numbers (e.g., 8 or 9) | Luminescent probes, Magnetic resonance imaging contrast agents |

Exploration in the Synthesis of Functional Organic Materials

The unique combination of a photoactive phenyl ketone group and a versatile pyridinyl moiety makes 1-Butanone, 1-phenyl-4-(4-pyridinyl)- an attractive building block for the synthesis of functional organic materials.

Polymers: The molecule can be incorporated into polymer chains to impart specific properties. For example, if the phenyl or pyridine ring is functionalized with a polymerizable group, such as a vinyl or an acrylate group, it can be copolymerized with other monomers to create polymers with tailored properties. The pyridinyl group can be used to create materials with pH-responsive behavior, as the nitrogen atom can be protonated and deprotonated.

Dyes and Chromophores: Derivatives of 1-Butanone, 1-phenyl-4-(4-pyridinyl)- with extended π-conjugation could function as dyes and chromophores. For instance, introducing electron-donating groups on the phenyl ring and electron-withdrawing groups on the pyridine ring would create a "push-pull" system, which is a common design principle for organic dyes. Such compounds could exhibit interesting photophysical properties, such as strong absorption in the visible region and high fluorescence quantum yields.

Materials for Optoelectronics: The phenyl ketone moiety is a known photosensitizer, and this property could be exploited in the design of materials for optoelectronic applications. For example, polymers containing this unit could be used in photolithography or as photo-crosslinkable materials. Furthermore, the coordination chemistry of the pyridinyl group could be used to create metal-organic frameworks (MOFs) with interesting optical or electronic properties.

The following table provides examples of functional organic materials that could be synthesized using 1-Butanone, 1-phenyl-4-(4-pyridinyl)- as a key building block.

| Material Type | Synthetic Strategy | Potential Application |

| pH-Responsive Polymer | Copolymerization of a vinyl-functionalized derivative | Drug delivery, Sensors |

| Fluorescent Dye | Synthesis of a "push-pull" derivative | Bioimaging, Organic light-emitting diodes (OLEDs) |

| Photo-crosslinkable Polymer | Incorporation into a polymer backbone | Photolithography, Coatings |

| Metal-Organic Framework (MOF) | Self-assembly with metal ions | Gas storage, Catalysis, Sensing |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 1-Butanone, 1-phenyl-4-(4-pyridinyl)-, and how do they compare to analogous butanone derivatives?

- Methodological Answer : Multi-step synthesis routes involving ketone formation and coupling reactions are commonly employed. For example, analogous compounds like 1-(4-t-butylphenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one are synthesized via sequential alkylation and condensation reactions under inert conditions . Key steps include the use of piperidine derivatives for nitrogen incorporation and controlled oxidation to stabilize the ketone moiety. Optimization of reaction time and temperature is critical to minimize side products.

Q. Which analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, oxime derivatives of pyridinyl-containing ketones (e.g., 1-(pyridin-4-yl)ethanone oxime) are analyzed using 2D-NMR (COSY, HSQC) to resolve aromatic proton coupling and confirm stereochemistry . Infrared (IR) spectroscopy can validate carbonyl (C=O) and pyridinyl ring vibrations.

Q. How can researchers optimize purification protocols for this compound?

- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is effective. For polar impurities, reverse-phase HPLC using a sodium acetate buffer (pH 4.6) and methanol (65:35 ratio) improves resolution, as demonstrated in assays for structurally complex amines . Recrystallization in ethanol/water mixtures may further enhance purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. For pyridinyl-containing compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is preferred to suppress solvent peaks. X-ray crystallography can resolve ambiguities, as applied to tert-butyl-substituted butanones to confirm spatial arrangements of phenyl and pyridinyl groups .

Q. What strategies mitigate stability issues during long-term storage of this compound?

- Methodological Answer : Stability studies under varying temperatures and humidity levels are critical. For nitrosamine analogs (e.g., 4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone), LC-MS monitoring in amber vials at -20°C prevents photodegradation and nitroso-group decomposition . Lyophilization may improve shelf life for hygroscopic derivatives.

Q. How can computational modeling aid in predicting the reactivity of 1-phenyl-4-(4-pyridinyl)-butanone in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations optimize reaction pathways for analogous fluorophenyl-piperidinyl butanones. For example, Fukui indices identify nucleophilic/electrophilic sites on the pyridinyl ring, guiding catalyst selection (e.g., Pd/C for hydrogenation) . Molecular docking studies can also predict interactions with biological targets.

Q. What experimental designs are suitable for studying the compound’s pharmacokinetic properties in vitro?

- Methodological Answer : Permeability assays (e.g., Caco-2 cell monolayers) and metabolic stability tests in liver microsomes are standard. For pyridinyl derivatives, LC-MS/MS quantifies parent compound and metabolites, as validated for 4-methoxybutyrylfentanyl analogs . Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks.

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or pH-dependent ionization. For example, tert-butyl-substituted butanones exhibit higher solubility in acetonitrile compared to aqueous buffers, requiring pH adjustment (e.g., phosphate buffer at pH 7.4) for dissolution studies . Differential Scanning Calorimetry (DSC) identifies polymorphs affecting solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.